molecular formula C8H11ClFN B6186438 3-ethyl-5-fluoroaniline hydrochloride CAS No. 2639462-08-9

3-ethyl-5-fluoroaniline hydrochloride

Cat. No.: B6186438
CAS No.: 2639462-08-9
M. Wt: 175.6
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Description

3-Ethyl-5-fluoroaniline hydrochloride is an aromatic amine derivative featuring an ethyl group at the 3-position and a fluorine atom at the 5-position of the benzene ring, with a hydrochloride salt counterion. Such compounds are frequently used in pharmaceutical intermediates, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

2639462-08-9

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: 3-Bromo-5-fluoronitrobenzene

The synthesis often begins with halogenated intermediates. For example, 3-bromo-5-fluoronitrobenzene serves as a critical precursor. Fluorination is achieved via Schiemann reaction or electrophilic substitution, while bromination employs FeBr₃ or N-bromosuccinimide.

Table 1: Halogenation Conditions for Nitrobenzene Derivatives

Reaction TypeReagentsTemperatureYield (%)
FluorinationHF/Pyridine0–5°C65–70
BrominationN-Bromosuccinimide (NBS)80°C75–80

Catalytic Hydrogenation of Nitro Precursors

Continuous Hydrogenation Process

A patented method describes the reduction of 3-ethyl-5-fluoronitrobenzene using a palladium-on-carbon catalyst under hydrogen flow. Key parameters include:

  • Catalyst Loading : 5% Pd/C (0.1 g per mmol substrate)

  • Conditions : 50°C, 10 bar H₂, methanol solvent

  • Conversion : 100% with 99.6% yield of 3-ethyl-5-fluoroaniline.

This method avoids intermediate isolation, enhancing scalability. The aniline is subsequently treated with HCl gas in ethanol to form the hydrochloride salt (95–98% purity).

Sonogashira Coupling and Alkyne Functionalization

Trimethylsilyl Acetylene Coupling

Adapting a protocol from CN102898315B, 3-bromo-5-fluoronitrobenzene undergoes Sonogashira coupling with trimethylsilyl acetylene:

  • Reagents : Pd(PPh₃)₄ (2 mol%), CuI (10 mol%), triethylamine (3 eq.)

  • Conditions : 40–50°C, 12 hours, argon atmosphere

  • Product : 3-((Trimethylsilyl)ethynyl)-5-fluoronitrobenzene (85% yield).

Nitro Reduction and Alkyne Deprotection

The nitro group is reduced using iron powder in hydrochloric acid (12 N), yielding 3-((trimethylsilyl)ethynyl)-5-fluoroaniline (90% yield). Subsequent deprotection with potassium hydroxide in methanol removes the trimethylsilyl group, producing 3-ethynyl-5-fluoroaniline.

Alkyne Hydrogenation to Ethyl Group

The ethynyl intermediate is hydrogenated over PtO₂ at 30 psi H₂, affording 3-ethyl-5-fluoroaniline. Acidification with concentrated HCl yields the hydrochloride salt (88% overall yield from nitro precursor).

Table 2: Key Steps in Alkyne-Based Synthesis

StepConditionsYield (%)
Sonogashira CouplingPd/C, CuI, 50°C85
Nitro ReductionFe, HCl, reflux90
DeprotectionKOH, MeOH, rt95
HydrogenationPtO₂, H₂ (30 psi)92

Nucleophilic Substitution Approaches

Displacement of Halogens

While less common, nucleophilic substitution can introduce ethyl groups via SNAr (nucleophilic aromatic substitution). For example, 3-fluoro-5-nitrobenzene reacts with ethylamine under high-pressure conditions (150°C, DMF), though yields remain low (40–50%) due to competing side reactions.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodAdvantagesLimitationsYield (%)
Catalytic HydrogenationHigh yield, continuous flowRequires nitro precursor99.6
Sonogashira CouplingRegioselectiveMulti-step, costly catalysts88
Nucleophilic SubstitutionSimple reagentsLow yield, side products45

The continuous hydrogenation route is optimal for industrial-scale production, whereas the Sonogashira method suits small-scale synthesis requiring precise functionalization.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
3-Ethyl-5-fluoroaniline hydrochloride serves as an important intermediate in the synthesis of several pharmaceuticals, particularly those targeting cancer and infectious diseases. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, which are critical properties for drug candidates. Research indicates that compounds with similar structures exhibit potential anti-cancer properties and activity against various bacterial strains, making this compound a promising candidate in medicinal chemistry.

1.2 Biological Activity
The compound's biological activity is primarily linked to its role as a pharmacophore. Interaction studies have demonstrated that this compound can engage with enzymes and receptors, influencing metabolic pathways. Such interactions are crucial for understanding its pharmacological effects and optimizing its use in drug formulations.

Organic Synthesis

2.1 Synthetic Intermediate
In organic chemistry, this compound is utilized as an intermediate for synthesizing various organic compounds. Its unique electronic configuration allows it to participate in diverse chemical reactions, facilitating the production of more complex molecules.

2.2 Case Studies in Synthesis
Several case studies highlight the use of this compound in synthetic pathways:

  • Synthesis of Anticancer Agents : Researchers have successfully employed this compound in the synthesis of novel anticancer agents by modifying its structure to enhance efficacy against specific cancer types.
  • Development of Antibiotics : It has also been used as a building block for antibiotics, where modifications lead to compounds with improved activity against resistant bacterial strains.

Material Science Applications

3.1 Polymer Chemistry
The compound can be utilized as a monomer or additive in the production of advanced materials, such as polyimides and other polymers. Its properties can enhance the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 3-ethyl-5-fluoroaniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a precursor to various bioactive compounds, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-ethyl-5-fluoroaniline hydrochloride with structurally related hydrochlorides:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-ethyl, 5-fluoro C₈H₁₁ClFN 183.63 (calc.) Expected high lipophilicity; potential intermediate in drug synthesis
2-Chloro-4-fluoroaniline hydrochloride 2-chloro, 4-fluoro C₆H₅Cl₂FN 184.02 Used in organic synthesis; 38.5% yield via acid hydrolysis
3-(Difluoromethyl)-5-fluoroaniline HCl 3-(difluoromethyl), 5-fluoro C₇H₇ClF₃N 197.59 Higher electronegativity; agrochemical applications
3-Chloro-4-ethoxy-5-fluoroaniline 3-chloro, 4-ethoxy, 5-fluoro C₈H₉ClFNO 189.61 Custom synthesis (95% purity); pharmaceutical intermediate
Fluorexetamine hydrochloride Arylcyclohexanone derivative C₁₄H₁₈FNO·HCl 271.8 Research standard (≥98% purity); forensic applications
Key Observations:
  • Synthetic Yields : Acid hydrolysis methods for 2-chloro-4-fluoroaniline hydrochloride achieve moderate yields (38.5%), suggesting similar routes may apply to ethyl-substituted analogs .
  • Purity and Stability : Hydrochloride salts like Fluorexetamine and 3-fluoro Deschloroketamine exhibit long-term stability (≥5 years at -20°C), a trait likely shared by this compound .

Physicochemical and Analytical Data

Solubility and Reactivity:
  • Halogenated Analogs: Chloro and fluoro substituents increase polarity but reduce solubility in non-polar solvents. The ethyl group in 3-ethyl-5-fluoroaniline may counterbalance this effect, enhancing organic solvent compatibility .
  • Acid-Base Behavior : Hydrochloride salts of aromatic amines typically exhibit high water solubility due to protonation of the amine group, a property critical for pharmaceutical formulation .
Spectroscopic Characterization:
  • HPLC and spectrophotometric methods (e.g., RP-HPLC in ) are standard for purity assessment. For example, 2-chloro-4-fluoroaniline hydrochloride was validated against an authentic sample via HPLC .

Q & A

Q. What are the common synthetic routes for 3-ethyl-5-fluoroaniline hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nitro group reduction and subsequent salt formation. For example:

Nitro Reduction : Start with 3-ethyl-5-fluoronitrobenzene. Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂ in HCl .

Salt Formation : Treat the freebase amine with hydrochloric acid to form the hydrochloride salt.

  • Optimization : Adjust reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and catalyst loading. Continuous flow reactors can enhance reproducibility and scalability .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-5) .
  • HPLC-MS : Verify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (C₈H₁₁ClFN) via combustion analysis .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccate with silica gel to avoid moisture absorption .
  • Monitor stability via periodic HPLC analysis; degradation products (e.g., freebase amine) indicate improper storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvent systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic ring reactivity) .
  • Solvent Effects : Simulate solvation energies in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS. Correlate with experimental kinetic data .

Q. What strategies resolve contradictions in reported bioactivity data for 3-ethyl-5-fluoroaniline derivatives?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293) and negative controls to minimize variability .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from downstream products .

Q. What methodologies assess the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Modify the ethyl/fluoro substituents and test against target enzymes (e.g., kinases) via fluorescence polarization assays .
  • Permeability Studies : Use Caco-2 cell monolayers to predict blood-brain barrier penetration .

Q. How can researchers evaluate the environmental impact of this compound?

  • Methodological Answer :
  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and biodegradability via OECD 301B protocols .
  • Waste Management : Neutralize acidic waste with NaOH before disposal and use activated carbon filtration to remove residual amine .

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